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Compound of Interest

Compound Name: 1-Boc-3-carbamoylpiperidine

Cat. No.: B1283295

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and
data interpretation involved in the structural elucidation of 1-N-Boc-3-carbamoylpiperidine. This
piperidine derivative is a valuable building block in medicinal chemistry, and a thorough
understanding of its structure is paramount for its application in the synthesis of novel
therapeutic agents. This guide will detail the key analytical techniques, present relevant
spectral data, and outline the experimental protocols necessary for its characterization.

Physicochemical Properties and Structural
Overview

1-N-Boc-3-carbamoylpiperidine, also known as tert-butyl 3-carbamoylpiperidine-1-carboxylate
or 1-N-Boc-nipecotamide, is a white solid with the molecular formula C11H20N203 and a
molecular weight of 228.29 g/mol . The structure features a piperidine ring substituted at the 1-
position with a tert-butoxycarbonyl (Boc) protecting group and at the 3-position with a
carbamoyl (carboxamide) group. The Boc group provides stability and allows for controlled
reactions in multi-step syntheses.

Spectroscopic Data for Structural Confirmation

Precise structural elucidation relies on a combination of spectroscopic techniques. While a
complete, published dataset for 1-N-Boc-3-carbamoylpiperidine is not readily available, data
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from closely related structures provide a strong basis for characterization. The following tables

summarize expected and reference spectroscopic data.

Table 1: Reference *H NMR Spectroscopic Data

Data obtained from a structurally similar N-Boc-piperidine derivative.

Chemical Shift (8)

Multiplicity Integration Assignment
pPpm
~3.8 m 1H Piperidine Ring Proton
Piperidine Rin
~3.7 m 2H P g
Protons
Piperidine Rin
~3.3 m 2H P g
Protons
Piperidine Rin
~1.8 m 4H P g
Protons
Piperidine Rin
~1.6 m 3H P g
Protons
Boc (-C(CH3)3
1.46 S 9H <l )

Protons

Table 2: Reference **C NMR Spectroscopic Data

Data obtained from a structurally similar N-Boc-piperidine derivative.
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Chemical Shift (8) ppm Assignment

~155.0 Carbonyl Carbon (Boc)
~79.3 Quaternary Carbon (Boc)
~62.8 Piperidine Ring Carbon
~56.9 Piperidine Ring Carbon
~46.4 Piperidine Ring Carbon
~31.0 Piperidine Ring Carbon
~30.6 Piperidine Ring Carbon
~29.3 Piperidine Ring Carbon
28.7 Methyl Carbons (Boc)
~23.6 Piperidine Ring Carbon

Table 3: Reference FT-IR Spectroscopic Data

Data obtained from a structurally similar N-Boc-piperidine derivative.

Wavenumber (cm—?) Assignment

~3428 N-H Stretch (Amide)

~2971, 2872 C-H Stretch (Aliphatic)
~1692, 1672 C=0 Stretch (Amide and Boc)
~1478, 1457 C-H Bend (Aliphatic)

~1366 C-H Bend (t-Butyl)

~1169 C-N Stretch

Table 4: Mass Spectrometry Data
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miz Interpretation

229.15 [M+H]* (Calculated for C11H21N203")
173.10 [M+H - CaHs]* (Loss of isobutylene)
129.08 [M+H - Boc]* (Loss of the Boc group)
57.07 [CaHo]* (tert-butyl cation)

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.
Methodology:

o Sample Preparation: Dissolve 5-10 mg of 1-N-Boc-3-carbamoylpiperidine in approximately
0.6 mL of a suitable deuterated solvent (e.g., CDCIs or DMSO-ds). Transfer the solution to a
5 mm NMR tube.

e 1H NMR Spectroscopy:

o Acquire a standard one-dimensional proton NMR spectrum on a 400 or 500 MHz
spectrometer.

o Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-
64 scans.

o Reference the spectrum to the residual solvent peak (e.g., CHCIs at 7.26 ppm).
e 13C NMR Spectroscopy:
o Acquire a proton-decoupled carbon-13 NMR spectrum.

o Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and 1024-
4096 scans.

o Reference the spectrum to the solvent peak (e.g., CDCls at 77.16 ppm).
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e 2D NMR Spectroscopy (Optional but Recommended):

o COSY (Correlation Spectroscopy): To identify proton-proton couplings within the piperidine
ring.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly
attached carbons.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons, which is crucial for assigning quaternary
carbons and confirming connectivity.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g.,
methanol or acetonitrile).

¢ lonization: Utilize a soft ionization technique such as Electrospray lonization (ESI) to
minimize fragmentation and observe the protonated molecular ion [M+H]*.

e Mass Analysis:

o Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the
molecular ion.

o Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation
and obtain a characteristic fragmentation pattern. Key fragments to expect include the loss
of isobutylene (56 Da) and the entire Boc group (100 Da) from the parent ion.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:
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o Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total
Reflectance (ATR) accessory or as a KBr pellet.

o Data Acquisition: Acquire the spectrum over the range of 4000-400 cm~1.

» Data Analysis: Identify characteristic absorption bands for the N-H bonds of the amide, the
C=0 bonds of the amide and the Boc group, and the C-H bonds of the aliphatic structure.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the structural elucidation of a novel
compound like 1-N-Boc-3-carbamoylpiperidine.
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Caption: Workflow for the structural elucidation of 1-N-Boc-3-carbamoylpiperidine.

Biological Significance and Signaling Pathways

While specific biological activity and signaling pathway involvement for 1-N-Boc-3-
carbamoylpiperidine are not extensively documented in publicly available literature, its core
structure, nipecotamide, is a derivative of nipecotic acid, a known GABA uptake inhibitor.
Derivatives of nipecotamide have been investigated for their potential as antiepileptic and
neuroprotective agents.[1]

The general hypothesis for the mechanism of action of such compounds involves the
modulation of GABAergic neurotransmission. The following diagram illustrates a hypothetical
signaling pathway where a nipecotamide derivative might act.
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Caption: Hypothetical signaling pathway for a 1-N-Boc-3-carbamoylpiperidine derivative.

Conclusion

The structural elucidation of 1-N-Boc-3-carbamoylpiperidine is a critical step in its utilization for
drug discovery and development. Through the systematic application of NMR, mass
spectrometry, and FT-IR spectroscopy, its molecular structure can be confidently confirmed.
The methodologies and reference data presented in this guide provide a solid foundation for
researchers and scientists working with this and other related piperidine-based compounds.
Further investigation into the specific biological activities of this compound is warranted to
explore its full therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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